molecular formula C10H13N3 B13325384 5-[(Butan-2-yl)amino]pyridine-2-carbonitrile

5-[(Butan-2-yl)amino]pyridine-2-carbonitrile

Cat. No.: B13325384
M. Wt: 175.23 g/mol
InChI Key: IEOQNVMIKNAPTN-UHFFFAOYSA-N
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Description

5-[(Butan-2-yl)amino]pyridine-2-carbonitrile is a pyridine derivative featuring a carbonitrile group at position 2 and a butan-2-ylamino substituent at position 3. Its molecular formula is C₁₀H₁₃N₃ (molecular weight: 171.20 g/mol), and its structure combines a planar pyridine ring with a flexible butan-2-yl chain, enabling diverse intermolecular interactions . The carbonitrile group enhances polarity, while the branched alkyl chain may influence lipophilicity and bioavailability .

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

5-(butan-2-ylamino)pyridine-2-carbonitrile

InChI

InChI=1S/C10H13N3/c1-3-8(2)13-10-5-4-9(6-11)12-7-10/h4-5,7-8,13H,3H2,1-2H3

InChI Key

IEOQNVMIKNAPTN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CN=C(C=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Butan-2-yl)amino]pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine-5-carbonitrile with butan-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the butan-2-ylamino group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(Butan-2-yl)amino]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

5-[(Butan-2-yl)amino]pyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[(Butan-2-yl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Key Observations :

  • Branched vs. Linear Chains : The butan-2-yl group in the target compound offers a balance between flexibility and steric hindrance, unlike the rigid alkyne in the but-3-yn-1-yl analog .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (LogP) : The butan-2-yl group confers a LogP ~2.5, intermediate between the more lipophilic 3-methylbutan-2-yl analog (LogP ~3.0) and the polar trifluoromethyl derivative (LogP ~1.8) .
  • Solubility : Aqueous solubility decreases with branching (e.g., 3-methylbutan-2-yl > butan-2-yl > trifluoromethyl) due to increased hydrophobicity .
  • Metabolic Stability: The trifluoromethyl group reduces oxidative metabolism, whereas alkylamino groups may undergo CYP450-mediated degradation .

Crystallographic and Computational Insights

  • Structural Analysis : SHELX software (widely used for small-molecule crystallography) reveals that branched alkyl chains induce torsional strain in the pyridine ring, altering molecular packing compared to planar analogs .
  • Docking Studies: The trifluoromethyl group in 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile forms strong van der Waals interactions with hydrophobic enzyme pockets, whereas alkylamino derivatives rely on hydrogen bonding .

Biological Activity

5-[(Butan-2-yl)amino]pyridine-2-carbonitrile, a pyridine derivative, has garnered attention for its diverse biological activities. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound belongs to the class of pyridine derivatives, characterized by the presence of a butan-2-yl amino group and a carbonitrile functional group. The general structure can be represented as follows:

C1C2C3C4C5\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5

where the specific substitutions at positions 1 and 2 are critical for its biological activity.

Anticancer Activity

Research indicates that pyridine derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that similar compounds showed potent inhibition of ribonucleotide reductase, an enzyme critical for DNA synthesis in cancer cells. For instance, derivatives with similar structures achieved IC50 values ranging from 1.0 to 1.4 μM against L1210 leukemia cells, significantly prolonging survival in murine models .

Table 1: Anticancer Activity of Pyridine Derivatives

CompoundIC50 (μM)Effect on Survival (T/C %)
5-(methylamino)pyridine1.3223
5-(ethylamino)pyridine1.0204
5-(allylamino)pyridine1.4215
This compound TBDTBD

Neuroprotective Effects

Another area of interest is the neuroprotective potential against amyloid-beta-induced neurotoxicity, which is crucial for Alzheimer's disease treatment. Compounds structurally related to this compound have shown promise in inhibiting neurotoxic effects and improving cognitive functions in preclinical models .

Table 2: Neuroprotective Activity of Related Compounds

CompoundMechanism of ActionIC50 (μM)
Compound AAChE inhibition0.25
Compound BAnti-inflammatoryTBD
This compound TBDTBD

Structure-Activity Relationship (SAR)

The biological activity of pyridine derivatives often correlates with their structural features. Modifications at the amino or carbonitrile positions can significantly influence their pharmacological properties. For instance, the introduction of hydrophobic groups has been shown to enhance binding affinity and potency against various biological targets .

Case Studies

In vivo studies have highlighted the efficacy of similar compounds in treating conditions like cancer and neurodegenerative diseases. For example, a study involving a related pyridine derivative demonstrated substantial antitumor activity in murine models with minimal toxicity .

Q & A

Q. How can synthetic routes for 5-[(Butan-2-yl)amino]pyridine-2-carbonitrile be optimized to improve yield and purity?

  • Methodological Answer : Optimization typically involves modifying reaction conditions such as temperature, solvent polarity, and stoichiometry. For pyridinecarbonitrile derivatives, chlorination with phosphoryl chloride (POCl₃) under reflux (80–100°C) in anhydrous conditions has been effective for introducing amino groups . Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) enhances purity. Monitoring intermediates with HPLC or LC-MS ensures reaction progression .

Q. What spectroscopic techniques are most reliable for structural characterization of this compound?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : Assign peaks via 2D experiments (COSY, HSQC) to resolve overlapping signals from the pyridine ring and butan-2-yl substituent.
  • FT-IR : Confirm nitrile (C≡N) stretching at ~2200–2250 cm⁻¹ and secondary amine (N-H) at ~3300 cm⁻¹.
  • High-resolution mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error .

Q. What are the key safety considerations for handling this compound?

  • Methodological Answer :
  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the nitrile group.
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation.
  • Spill Management : Neutralize with activated charcoal, then dispose as hazardous waste (EPA/DOT guidelines) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the nitrile group in cross-coupling reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electron density at the nitrile carbon. Experimental validation via palladium-catalyzed cyanation (e.g., Suzuki-Miyaura coupling) under inert atmosphere (N₂/Ar) can assess reactivity. Monitor intermediates using in-situ IR or Raman spectroscopy .

Q. What strategies resolve contradictions in reported biological activity data for pyridinecarbonitrile derivatives?

  • Methodological Answer :
  • Meta-analysis : Compare datasets across studies, focusing on variables like assay type (e.g., enzymatic vs. cell-based) and compound purity (>95% by HPLC).
  • Dose-response curves : Re-evaluate IC₅₀ values under standardized conditions (pH 7.4, 37°C).
  • Structural analogs : Synthesize derivatives (e.g., replacing butan-2-yl with cyclohexylmethyl) to isolate structure-activity relationships (SARs) .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Use molecular dynamics (MD) simulations (e.g., GROMACS) to assess:
  • Lipophilicity (logP) : Predict blood-brain barrier permeability.
  • Protein binding : Dock the compound into albumin (PDB: 1AO6) or cytochrome P450 (CYP3A4) using AutoDock Vina.
  • Metabolic stability : Simulate oxidative pathways (e.g., nitrile → amide conversion) .

Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer :
  • Flow chemistry : Optimize continuous synthesis to reduce batch variability.
  • Process analytical technology (PAT) : Implement real-time monitoring (e.g., ReactIR) for critical parameters (temperature, pH).
  • Quality-by-design (QbD) : Use factorial experiments (e.g., 2³ designs) to identify robust operating ranges .

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